Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate
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Overview
Description
Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro-substituted pyrido[4,3-D]pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate typically involves the condensation of a chloro-substituted pyrimidine derivative with an appropriate ethyl ester. One common method involves the reaction of 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrido[4,3-D]pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate can be compared with other similar compounds such as:
- tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
- 2-Methyl-2-propanyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
- tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine-7-carboxylate
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical and biological properties .
Properties
Molecular Formula |
C11H14ClN3O2 |
---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
ethyl 2-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C11H14ClN3O2/c1-2-17-10(16)7-15-4-3-9-8(6-15)5-13-11(12)14-9/h5H,2-4,6-7H2,1H3 |
InChI Key |
LNBDNXNEUICSIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCC2=NC(=NC=C2C1)Cl |
Origin of Product |
United States |
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